N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-13-6-4-12(5-7-13)10-20-16(24)11-26-17-14-2-1-3-15(14)22(8-9-23)18(25)21-17/h4-7,23H,1-3,8-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRHXXPSMOHQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=C(C=C3)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 941920-25-8) is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
The compound has the following molecular properties:
| Property | Details |
|---|---|
| Molecular Formula | C19H22FN3O3S |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 941920-25-8 |
The structure features a central acetamide group connected to a thioether and a tetrahydro-pyrimidine moiety, which are believed to contribute to its biological effects.
Research indicates that compounds similar to this compound may exert their biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. For instance, certain derivatives have shown IC50 values indicating effective inhibition of COX-II activity .
- Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that similar compounds can induce cytotoxicity in various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against acute lymphoblastic leukemia cells .
- Antimicrobial Properties : Compounds with structural similarities have displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were observed to be effective in inhibiting bacterial growth .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Cytotoxicity Against Tumor Cell Lines : A study investigated the cytotoxic effects of several synthesized compounds on tumor cell lines, revealing that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 6.6 µM to 30 µM against leukemia cell lines .
- Anti-inflammatory Activity : Research on COX inhibitors has shown that some compounds demonstrate anti-inflammatory properties comparable to well-known anti-inflammatory drugs like Celecoxib. These findings suggest potential applications in treating inflammatory diseases .
- Antimicrobial Efficacy : A bioguided fractionation study identified several flavonoids with notable antibacterial effects, indicating that structural modifications can enhance the antimicrobial properties of related compounds .
Q & A
Q. What in vitro models are suitable for assessing metabolic pathways?
- Answer :
- Hepatocyte Incubations : Primary human hepatocytes + NADPH for Phase I/II metabolite profiling .
- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
